5-[4-(Methylsulfonyl)phenyl]isoxazole-3-carboxylic acid
Description
5-[4-(Methylsulfonyl)phenyl]isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a phenyl ring bearing a methylsulfonyl (-SO₂CH₃) group at the para position and a carboxylic acid (-COOH) at position 2. The methylsulfonyl group is a strong electron-withdrawing substituent, which enhances electrophilicity and may influence binding interactions in biological systems.
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methylsulfonylphenyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5S/c1-18(15,16)8-4-2-7(3-5-8)10-6-9(11(13)14)12-17-10/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJMISNHZOQZMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazoles, including 5-[4-(Methylsulfonyl)phenyl]isoxazole-3-carboxylic acid, can be achieved through various methods. One common approach is the (3 + 2) cycloaddition reaction, which often employs copper (I) or ruthenium (II) as catalysts . due to the drawbacks of metal-catalyzed reactions, such as high costs and toxicity, alternative metal-free synthetic routes have been developed .
Industrial Production Methods: Industrial production of isoxazoles typically involves the use of homogeneous and heterogeneous catalysts. For instance, the sequential use of iron and palladium catalysts in a four-step sequence allows the synthesis of trisubstituted isoxazoles from propargylic alcohols . This method is advantageous due to its high overall yields and time-saving procedure .
Chemical Reactions Analysis
Types of Reactions: 5-[4-(Methylsulfonyl)phenyl]isoxazole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in cycloaddition reactions, which are crucial for the formation of isoxazole rings .
Common Reagents and Conditions: Common reagents used in the synthesis of isoxazoles include copper (I) acetylides, azides, and nitrile oxides . The reactions are typically carried out under mild conditions, making them suitable for a wide range of functional groups .
Major Products Formed: The major products formed from these reactions are typically substituted isoxazoles, which can be further functionalized for various applications .
Scientific Research Applications
5-[4-(Methylsulfonyl)phenyl]isoxazole-3-carboxylic acid has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, isoxazole derivatives are explored for their potential as anticancer agents, HDAC inhibitors, and antibiotics . The compound’s diverse biological activities make it a valuable target for drug discovery and development .
Mechanism of Action
The mechanism of action of 5-[4-(Methylsulfonyl)phenyl]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Isoxazoles are known to inhibit enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which play crucial roles in inflammation and cancer progression . The compound’s ability to modulate these pathways contributes to its therapeutic potential .
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Electronic Effects : The methylsulfonyl group in the target compound contrasts with electron-donating groups (e.g., -OCH₃ in 5-(4-methoxyphenyl) analog) and halogens (-Cl, -Br) in others. This impacts solubility and reactivity .
- Positional Isomerism : Derivatives with carboxylic acid at position 3 (e.g., target compound) versus position 4 (e.g., 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic acid) may exhibit distinct binding modes .
- Ester vs. Acid : Ethyl esters (e.g., ) are often intermediates; hydrolysis to carboxylic acids enhances polarity and bioavailability .
Biological Activity
5-[4-(Methylsulfonyl)phenyl]isoxazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in immunosuppressive and anti-inflammatory contexts. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features an isoxazole ring, which is known for its biological activity. The methylsulfonyl group enhances its solubility and bioavailability, making it a suitable candidate for pharmacological applications.
Biological Activities
1. Immunosuppressive Properties
Several studies have demonstrated that derivatives of isoxazole compounds exhibit immunosuppressive effects. For instance, a study noted that certain isoxazole derivatives inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA). This suggests potential applications in treating autoimmune diseases or preventing transplant rejection .
2. Anti-inflammatory Effects
The compound has been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production in human blood cell cultures. This action indicates its potential as an anti-inflammatory agent, which could be beneficial in conditions characterized by excessive inflammation .
3. Apoptotic Induction
Research indicates that this compound may induce apoptosis in certain cell lines by activating pathways involving caspases and NF-κB. This apoptotic action is critical for developing therapies targeting cancer cells .
Case Study 1: In Vitro Immunosuppressive Activity
A series of isoxazole derivatives were synthesized and tested for their immunosuppressive properties. Among these, one compound (MM3) exhibited the strongest antiproliferative activity against PBMCs with minimal toxicity to A549 cell lines. The study concluded that the mechanism involved the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Anti-inflammatory Mechanism
In another study, the compound was tested for its ability to modulate inflammatory responses in vitro. The results showed a significant reduction in TNF-α levels in cultures treated with the compound compared to controls, reinforcing its potential therapeutic role in inflammatory diseases .
Research Findings Summary
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Caspases Activation : The compound activates caspases, leading to programmed cell death (apoptosis), which is beneficial in cancer therapy.
- NF-κB Pathway Modulation : It modulates the NF-κB signaling pathway, which plays a crucial role in immune responses and inflammation.
- Cytokine Production Inhibition : By inhibiting cytokine production such as TNF-α, it reduces inflammatory responses.
Q & A
Q. What are the established synthetic methodologies for 5-[4-(Methylsulfonyl)phenyl]isoxazole-3-carboxylic acid?
The synthesis typically involves cyclocondensation of hydroxylamine with β-keto esters or diketones, followed by functionalization of the phenyl ring. Key steps include:
- Cyclocondensation : Hydroxylamine reacts with a diketone precursor under acidic or basic conditions to form the isoxazole core .
- Sulfonation : Introduction of the methylsulfonyl group via electrophilic substitution or palladium-catalyzed coupling (e.g., using methylsulfonyl chloride or aryl halides) .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Optimization Tips :
- Maintain pH 7–8 during cyclocondensation to avoid side reactions.
- Use anhydrous conditions for sulfonation to prevent hydrolysis .
Q. How is this compound characterized spectroscopically?
Structural confirmation relies on:
- NMR : <sup>1</sup>H NMR (δ 8.2–8.4 ppm for aromatic protons, δ 3.3 ppm for methylsulfonyl group) and <sup>13</sup>C NMR (δ 165–170 ppm for carboxylic acid) .
- IR : Peaks at ~1700 cm<sup>-1</sup> (C=O stretch) and ~1350 cm<sup>-1</sup> (S=O stretch) .
- Mass Spectrometry : Molecular ion [M+H]<sup>+</sup> at m/z 294.04 (calculated for C11H9NO5S) .
Q. What are the primary research applications of this compound?
Advanced Questions
Q. How can researchers address low yields in the synthesis of this compound?
Low yields often arise from incomplete sulfonation or side reactions. Strategies include:
- Catalyst Optimization : Use Pd(PPh3)4 with ligand additives (e.g., XPhos) to enhance coupling efficiency .
- Temperature Control : Maintain 60–80°C during sulfonation to balance reaction rate and byproduct formation .
- Purity Analysis : Employ HPLC (C18 column, acetonitrile/water mobile phase) to identify unreacted precursors .
Example Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc)2, 70°C | 45 | 92 |
| Pd(PPh3)4, XPhos, 80°C | 68 | 98 |
Q. How does the methylsulfonyl group influence reactivity compared to other substituents?
The methylsulfonyl group is strongly electron-withdrawing, which:
- Reduces nucleophilic aromatic substitution at the para position.
- Enhances metabolic stability in biological assays compared to methoxy or halogen substituents .
- Increases solubility in polar solvents (e.g., DMSO) due to sulfone polarity .
Comparative Reactivity :
| Substituent | Electron Effect | Biological Half-Life (hr) |
|---|---|---|
| -SO2Me | Strong EWG | 12.3 |
| -OCH3 | Moderate EDG | 6.7 |
| -Cl | Weak EWG | 8.9 |
Q. What strategies resolve contradictions in reported biological activities?
Discrepancies in IC50 values or mechanism-of-action studies may arise from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
